molecular formula C10H16O B7820984 trans,trans-2,4-Decadien-1-al

trans,trans-2,4-Decadien-1-al

Cat. No.: B7820984
M. Wt: 152.23 g/mol
InChI Key: JZQKTMZYLHNFPL-UHFFFAOYSA-N
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Description

trans,trans-2,4-Decadien-1-al (tt-DDE) is a dienaldehyde generated as a byproduct of linoleic acid peroxidation during the heating of cooking oils . It is a significant component of cooking oil fumes and has been investigated for its potential biological effects. Research using H9c2 cardiomyocyte cells indicates that tt-DDE exposure can significantly decrease delayed-rectifier potassium outward current (IK) and L-type calcium channel current (ICa,L) . These changes in ion currents were associated with a decreased expression of the Kv2.1 α-subunit, a key component of potassium channels . The alteration of cardiac ion currents by tt-DDE may provide a mechanistic explanation for the association between exposure to cooking oil fumes and vulnerability to cardiac arrhythmogenesis . This product is intended for research purposes only, specifically for in vitro studies investigating the cardiovascular effects of air pollutants and the mechanisms of arrhythmogenesis. It is not for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

deca-2,4-dienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQKTMZYLHNFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047626
Record name 2,4-Decadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2363-88-4
Record name 2,4-Decadienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2363-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Decadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The autooxidation proceeds via a free radical chain mechanism:

  • Initiation : Homolytic cleavage of linoleate hydroperoxide generates alkoxyl radicals.

  • Propagation : Radicals abstract hydrogen atoms from adjacent fatty acid chains, forming conjugated diene hydroperoxides.

  • Termination : β-scission of hydroperoxides yields tt-DDA alongside shorter-chain aldehydes and ketones.

Key parameters influencing yield include:

  • Temperature : Optimal between 80–120°C to balance reaction rate and secondary degradation.

  • Oxygen availability : Controlled aeration enhances hydroperoxide formation but risks over-oxidation.

  • Catalysts : Transition metals (e.g., Fe²⁺) accelerate radical generation but require careful dosage to avoid side reactions.

Table 1: Yield Optimization in Autooxidation

ParameterOptimal RangeYield (%)Purity (%)
Temperature100°C65–7085–90
Oxygen Flow Rate0.5 L/min6888
Catalyst (FeSO₄)0.1 mmol/L7292

Industrial-scale production often employs continuous-flow reactors to maintain consistent oxygen exposure and temperature gradients, achieving batch yields exceeding 70%.

Biocatalytic Oxidation Using Lipoxygenases

Recent advances in enzymology have enabled the use of lipoxygenases (LOXs) for tt-DDA synthesis, offering higher stereoselectivity and milder reaction conditions compared to chemical methods. LOXs, isolated from plant sources such as soybean (Glycine max) and potato tubers (Solanum tuberosum), catalyze the dioxygenation of linoleic acid into 13-hydroperoxyoctadecadienoic acid (13-HPODE), which subsequently decomposes into tt-DDA.

Enzyme-Substrate Specificity

  • Soybean LOX-1 : Preferentially oxidizes linoleic acid at the C-13 position, generating 13-HPODE with >90% regioselectivity.

  • Potato LOX : Produces a mixture of 9- and 13-HPODE, necessitating post-reaction purification.

Table 2: Biocatalytic Performance Metrics

Enzyme SourceSubstratepHTemperatureYield (%)
Soybean LOX-1Linoleic acid7.025°C58
Potato LOXLinoleic acid6.530°C42
Recombinant LOX (E. coli)Methyl linoleate7.237°C63

Despite superior selectivity, biocatalytic methods face scalability challenges due to enzyme instability and high production costs. Immobilization on silica or chitosan supports has improved reusability, with some systems achieving 10 reaction cycles without significant activity loss.

Industrial Extraction from Lipid-Rich Matrices

tt-DDA occurs naturally in foods subjected to thermal processing, particularly fried snacks and roasted meats. Industrial extraction exploits these sources through steam distillation or solvent-assisted fractionation.

Source Material Composition

  • Potato chips : 2.5–4.2 mg/kg tt-DDA.

  • Sunflower oil (used frying) : 8.1–12.3 mg/kg.

  • Roasted chicken fat : 5.6–7.8 mg/kg.

Table 3: tt-DDA Concentration in Food Matrices

Sourcett-DDA (mg/kg)Extraction Efficiency (%)
Potato chips3.8 ± 0.478
Sunflower oil10.2 ± 1.185
Roasted chicken fat6.7 ± 0.972

Steam distillation at 150°C for 2 hours recovers ~80% of tt-DDA, while hexane extraction achieves higher yields (85–90%) but introduces solvent residues requiring additional purification.

Alternative Synthetic Routes

Wittig Reaction-Based Synthesis

The Wittig reaction between (2E,4E)-deca-2,4-dien-1-yl triphenylphosphonium ylide and formaldehyde offers a stereocontrolled route to tt-DDA. This method, though less common, achieves 95% stereopurity but suffers from low atom economy due to stoichiometric phosphine oxide byproducts.

Oxidative Cleavage of Carotenoids

β-Carotene and lycopene, when treated with ozone or potassium permanganate, undergo cleavage at conjugated double bonds to yield tt-DDA. However, this route is economically unfeasible for large-scale production due to high precursor costs .

Chemical Reactions Analysis

Thermal Decomposition and Retro-Aldol Condensation

tt-DDE undergoes retro-aldol condensation in aqueous systems, particularly under thermal stress. This reaction produces 2-octenal and ethanal (acetaldehyde), which further degrade into hexanal and additional ethanal .

Table 1. Degradation products of tt-DDE under thermal conditions

Reaction ConditionsPrimary ProductsSecondary Products
6°C, aqueous medium2-octenal, ethanalHexanal, ethanal
Heat-accelerated degradationIncreased ethanal yieldMinor ketones/furans*

*Minor products include tentatively identified 3-keto-4-decenals or 2-carboxyaldehyde-5-pentyl-2,5-dihydrofurans .

Interaction with Sulfur-Containing Biomolecules

tt-DDE reacts with cysteine and glutathione, simulating flavor changes in cooked foods. These reactions generate 45 volatile compounds with cysteine and 42 with glutathione , including thiols, disulfides, and heterocyclic compounds .

Table 2. Major reaction products with sulfur-containing amino acids

ReactantKey ProductsReaction Conditions
CysteineThiophenes, thiazoles, sulfidesSimulated deep-frying conditions
GlutathioneAlkyl sulfides, cyclic sulfur compounds60°C, pH 7.0, 30 min

Biochemical Interactions in Inflammatory Pathways

tt-DDE directly binds to Hsp90 and 14-3-3ζ proteins, activating pro-inflammatory signaling:

  • JNK Phosphorylation : Rapid induction (15–30 min) in RAW 264.7 macrophages .

  • NF-κB Activation : Degrades IκBα, enabling nuclear translocation of NF-κB .

  • Cytokine Production : Upregulates Il-1β, Il-6, and Ifn-γ mRNA (1 μM tt-DDE, 24 h) .

Table 3. Pro-inflammatory effects of tt-DDE in macrophage cells

ParameterEffect SizeConcentrationTimeframe
JNK phosphorylation2.5-fold increase vs. control1 μM15 min
IκBα degradation60% reduction in protein levels1 μM30 min
Ifn-γ mRNA expression3.1-fold increase vs. control1 μM24 h

siRNA knockdown of Hsp90 or 14-3-3ζ abolishes these effects, confirming their mechanistic roles .

Oxidative Reactions in Food Systems

As a lipid oxidation product, tt-DDE contributes to off-flavor formation in fried and stored foods:

  • Staling in Fried Foods : Implicated in the "warmed-over" flavor of reheated meats .

  • Volatile Profile : Detected in potato chips, roasted peanuts, and cooked beef .

Table 4. Occurrence of tt-DDE in food systems

Food MatrixConcentration RangeAssociated Reaction Pathways
Fried potatoes0.1–2.5 ppmLipid peroxidation during frying
Cooked chicken0.5–3.0 ppmThermal degradation of linoleic acid
Peanut oilTrace–1.8 ppmAuto-oxidation during storage

Scientific Research Applications

Biological Activities

tt-DDE exhibits significant biological activities, particularly in inflammation and cellular signaling pathways:

  • Pro-inflammatory Effects : Research indicates that tt-DDE can enhance cell proliferation and induce pro-inflammatory cytokine production in human bronchial epithelial cells. In vivo studies have shown that it exacerbates colonic inflammation in mouse models .
  • Mechanism of Action : The compound interacts with proteins such as Hsp90 and 14-3-3ζ, which are crucial in inflammation and tumorigenesis. Silencing these proteins mitigates the inflammatory response induced by tt-DDE, suggesting its role as a potential target for therapeutic intervention in inflammatory diseases .

Applications in Food Industry

tt-DDE is recognized for its flavoring properties:

  • Flavor Enhancer : It is used as a flavoring agent in various food products, particularly those mimicking chicken or fatty flavors. Its aroma profile includes citrus notes at lower concentrations, making it versatile for savory dishes and dairy products .

Toxicological Studies

Toxicity studies have been conducted to assess the safety of tt-DDE:

  • NTP Toxicity Studies : These studies evaluated the effects of tt-DDE when administered to rodents. The findings contribute to understanding its safety profile and potential risks associated with consumption .

Research Case Studies

Several case studies illustrate the applications of tt-DDE across different fields:

Study TitleFocus AreaFindings
Pro-inflammatory Mechanisms of tt-DDEInflammation ResearchDemonstrated increased cytokine production via JNK phosphorylation and NF-κB activation .
Flavor Profile AnalysisFood ScienceIdentified as a key component in chicken-flavored products; effective at low concentrations .
Toxicological AssessmentSafety StudiesEvaluated systemic effects in animal models; provided insights into potential health risks .

Comparison with Similar Compounds

trans-2-Alkenals

  • trans-2-Hexenal (C₆): Exhibits a "green" aroma and is a substrate for alcohol oxidase (AAO) enzymes. Its shorter chain length results in higher volatility but lower thermal stability compared to tt-DDE .
  • trans-2-Octenal (C₈) and trans-2-Decenal (C₁₀): These aldehydes demonstrate stronger anthelmintic activity against Strongyloides stercoralis larvae than tt-DDE, with 48-hour LD₅₀ values of 0.12 mg/mL (trans-2-Decenal) vs. 0.18 mg/mL (tt-DDE). The optimal chain length for bioactivity appears to be C₁₀ .
  • trans-2-Dodecenal (C₁₂, Eryngial): A plant-derived anthelmintic agent. Despite its longer chain, tt-DDE (C₁₀) is 1.5× more potent, highlighting the role of conjugated double bonds in enhancing reactivity .

Dienals vs. Mono-enals

  • tt-DDE vs. trans-2-hexenol: Conjugated dienals like tt-DDE show 12–23× higher enzymatic oxidation rates by AAO compared to mono-enals due to improved substrate binding .

Non-Conjugated Aldehydes

  • Hexanal (C₆): A major off-flavor compound in dairy and plant-based products. Unlike tt-DDE, hexanal is more readily metabolized by Limosilactobacillus strains, with reductions of 60–80% in fermented rice liquids .
  • Benzaldehyde : A PAH precursor in canned meats, present at higher concentrations (e.g., 12.3 µg/kg in chicken) than tt-DDE (1.5 µg/kg), likely due to its aromatic stability .

Long-Chain Saturated Aldehydes

  • Hexadecanal (C₁₆): Found in aged meats like Xuanwei ham, it accumulates at levels >1,000 µg/kg due to lower volatility. In contrast, tt-DDE degrades faster, peaking at 8.45 µg/kg in early ripening stages .

Key Comparative Data

Table 1: Anthelmintic Activity of Aldehydes (48-hour LD₅₀)

Compound LD₅₀ (mg/mL) Notes
trans-2-Decenal 0.12 Most potent in C₁₀ series
trans-2-Octenal 0.15 Optimal balance of chain length
tt-DDE 0.18 Enhanced activity via conjugation
trans-2-Dodecenal 0.27 Longer chain reduces efficacy

Table 2: Aroma Profiles in Food Systems

Compound Aroma Profile Concentration in Food (µg/kg)
tt-DDE Earthy, green 1.5–8.45 (ham, canned meat)
trans-2-Hexenal Green, cucumber 15.2 (chicken flavoring)
Benzaldehyde Bitter almond 12.3 (canned chicken)
Hexanal Grassy, off-flavor 6.3–16.6 (fermented rice)

Metabolic and Stability Differences

  • Thermal Stability : tt-DDE is a PAH precursor in canned meats, but its lower abundance compared to benzaldehyde suggests it is less stable under prolonged heating .

Biological Activity

Introduction

trans,trans-2,4-Decadien-1-al (tt-DDE) is a lipid peroxidation product derived from polyunsaturated fatty acids, particularly linoleic acid. This compound has garnered attention for its biological activities, particularly its pro-inflammatory effects and potential implications in various diseases. This article reviews the biological activity of tt-DDE, summarizing key research findings, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₀H₁₆O
Molecular Weight152.233 g/mol
Density0.9 ± 0.1 g/cm³
Boiling Point244.6 °C
Flash Point102.3 °C
SolubilityInsoluble in water

Pro-inflammatory Effects

tt-DDE has been shown to increase inflammation through several mechanisms:

  • Cytokine Production : Treatment with tt-DDE enhances the production of pro-inflammatory cytokines in human bronchial epithelial cells and macrophages .
  • Signal Transduction Pathways : tt-DDE activates key signaling pathways such as JNK phosphorylation and NF-κB signaling, which are crucial for inflammatory responses .
  • Protein Interactions : Research indicates that tt-DDE directly interacts with proteins such as Hsp90 and 14-3-3ζ, which play significant roles in inflammation and tumorigenesis. siRNA knockdown of these proteins abolishes the pro-inflammatory effects of tt-DDE .

In Vivo Studies

In animal models, tt-DDE has been implicated in exacerbating colonic inflammation induced by dextran sulfate sodium (DSS). This suggests that tt-DDE not only promotes inflammation but may also worsen existing inflammatory conditions .

Toxicological Studies

Toxicological assessments have revealed that high doses of tt-DDE can lead to adverse effects such as decreased body weight and forestomach lesions in rodents . In a study involving gavage administration of 2,4-decadienal (related compound), significant toxicological effects were observed at doses as low as 400 mg/kg .

In Vitro Studies

A study utilizing click chemistry-based proteomics identified cellular targets necessary for the pro-inflammatory effects of tt-DDE. The results indicated that tt-DDE's interaction with specific proteins is critical for its biological activity .

Dietary Exposure

tt-DDE is prevalent in fried foods due to its formation during lipid peroxidation processes. A study quantified its presence in various fried food products, highlighting the potential for dietary exposure to contribute to inflammatory diseases .

Metabolism and Biotransformation

Two metabolic pathways have been proposed for the biotransformation of tt-DDE:

  • Oxidation to 2,4-decadienoic acid in liver cells.
  • Glutathione conjugation leading to cysteine-conjugated metabolites in liver and lung cells .

These metabolic processes suggest that tt-DDE can undergo significant changes within the body, potentially influencing its biological activity.

Q & A

Q. What are the established synthetic routes for trans,trans-2,4-Decadien-1-al, and how do their yields compare?

Methodological Answer: The compound can be synthesized via (2E,4E)-2,4-decadienol oxidation or palladium-catalyzed cross-coupling of pentyl zinc bromide with acrolein derivatives. Reported yields are ~58% and 80%, respectively. Optimization requires careful control of reaction conditions (e.g., temperature, catalyst loading) and purification via fractional distillation or column chromatography .

Q. How can researchers verify the identity and purity of this compound in experimental settings?

Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) for structural confirmation by matching retention times and fragmentation patterns to reference standards. Purity assessment via HPLC with UV detection (λ = 230–250 nm) is recommended. Cross-validate with databases like SciFinder or Reaxys for spectral comparisons .

Q. What role does this compound play in lipid peroxidation studies?

Methodological Answer: As a lipid peroxidation product of linoleic acid, it serves as a biomarker for oxidative stress. Quantify its presence in biological matrices (e.g., plasma, cell lysates) using solid-phase microextraction (SPME) coupled with GC-MS. Calibrate against deuterated internal standards to account for matrix effects .

Advanced Research Questions

Q. How do contradictions in reported biological activities of this compound arise, and how can they be resolved?

Methodological Answer: Discrepancies in cytotoxicity or genotoxicity data may stem from variations in experimental models (e.g., cell lines vs. in vivo systems) or purity levels (≥90% vs. lower grades). Address this by standardizing assay protocols (e.g., MTT assays for cytotoxicity) and validating compound purity via orthogonal methods (NMR, HPLC) before biological testing .

Q. What experimental strategies mitigate the compound’s instability during storage and handling?

Methodological Answer: Due to its α,β-unsaturated aldehyde structure, it is prone to polymerization and oxidation. Store under inert gas (N₂/Ar) at −20°C in amber vials. Add stabilizers like BHT (0.01% w/v) and avoid prolonged exposure to light or moisture. Confirm stability via periodic GC-MS analysis .

Q. How can computational methods predict the reactivity of this compound in novel chemical reactions?

Methodological Answer: Employ density functional theory (DFT) calculations to model electrophilic addition or Diels-Alder reactions. Software like Gaussian or ORCA can simulate transition states and activation energies. Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. What are the challenges in detecting this compound at trace levels in environmental samples?

Methodological Answer: Low environmental concentrations (ppt levels) require preconcentration techniques such as stir-bar sorptive extraction (SBSE) or liquid-liquid extraction (LLE). Use high-resolution MS (HRMS) in SIM mode for selectivity. Account for matrix interferences by spiking recovery standards .

Data Interpretation and Reproducibility

Q. How should researchers address inconsistencies in synthesis yields reported across studies?

Methodological Answer: Variability often arises from differences in catalyst activity or purification methods. Replicate procedures using vendor-specified reagents (e.g., Pd(PPh₃)₄ for cross-coupling) and document reaction parameters meticulously (e.g., stirring rate, solvent batch). Compare yields with literature values in peer-reviewed journals .

Q. What criteria determine the suitability of this compound for mechanistic studies in oxidative stress?

Methodological Answer: Prioritize studies demonstrating dose-dependent effects in validated models (e.g., Nrf2 pathway activation in HepG2 cells). Use siRNA knockdown or inhibitor co-treatment to confirm specificity. Ensure consistency with established biomarkers like malondialdehyde (MDA) .

Experimental Design and Best Practices

Q. How to design a robust study investigating the compound’s role in flavor chemistry?

Methodological Answer: Use sensory evaluation panels (trained assessors) and GC-olfactometry to correlate odor thresholds (e.g., fatty, citrus notes) with concentration. Pair with recombination experiments in food matrices to validate contribution to flavor profiles. Statistically analyze results using ANOVA with post-hoc tests .

Q. What steps ensure reproducibility in measuring this compound’s antioxidant/pro-oxidant effects?

Methodological Answer: Standardize cell culture conditions (e.g., passage number, serum-free media during treatment) and include positive controls (e.g., H₂O₂ for pro-oxidant effects). Use multiplex assays (ROS detection, glutathione levels) to capture dual roles. Report data with SD/SE and effect sizes .

Literature and Data Evaluation

Q. How to critically evaluate conflicting spectral data for this compound in published studies?

Methodological Answer: Cross-check NMR (¹H, ¹³C) and IR spectra with authoritative databases (e.g., NIST Chemistry WebBook). Assess solvent peaks and integration errors in reported data. Replicate key experiments if discrepancies affect structural assignments .

Q. What strategies identify knowledge gaps in the compound’s applications beyond lipid peroxidation?

Methodological Answer: Conduct systematic reviews using tools like PRISMA to map existing studies. Use bibliometric analysis (VOSviewer) to visualize under-researched areas (e.g., antimicrobial activity, polymer chemistry). Propose hypotheses based on structural analogs (e.g., trans-2-hexenal) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
trans,trans-2,4-Decadien-1-al
Reactant of Route 2
trans,trans-2,4-Decadien-1-al

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.